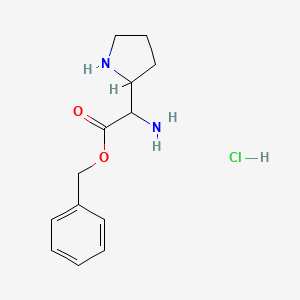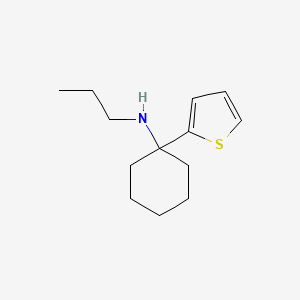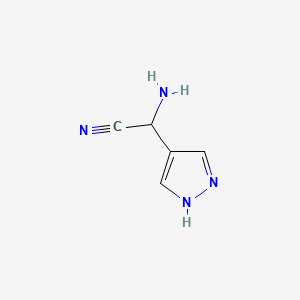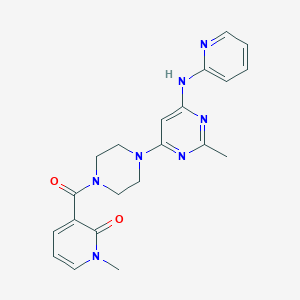
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. The key steps include:
Esterification: The initial step involves the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester.
Silylation: The next step involves the reaction of the methyl ester with 3-trimethoxysilylpropyl chloride under basic conditions to introduce the trimethoxysilylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the silicon atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and siloxanes.
Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.
Substitution Reactions: Substituted silanes.
Aplicaciones Científicas De Investigación
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic materials.
Chemistry: Employed in the synthesis of hybrid organic-inorganic materials.
Biology: Potential use in the development of biocompatible materials for medical applications.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces. This mechanism enhances the adhesion and compatibility of the compound with different materials.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane coupling agent used in similar applications.
N-(3-trimethoxysilylpropyl)diethylenetriamine: A silane compound with multiple amine groups, used for surface modification and adhesion promotion.
Uniqueness
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and coatings.
Propiedades
Número CAS |
26936-30-1 |
|---|---|
Fórmula molecular |
C17H34O7Si |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-O-methyl 5-O-(3-trimethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C17H34O7Si/c1-9-17(4,15(19)20-5)13-16(2,3)14(18)24-11-10-12-25(21-6,22-7)23-8/h9-13H2,1-8H3 |
Clave InChI |
QWWNLTZXUBYHRY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OC)(OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



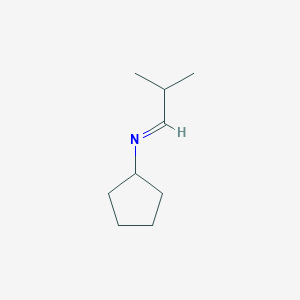
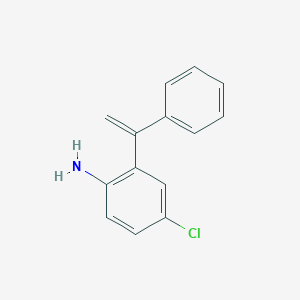
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
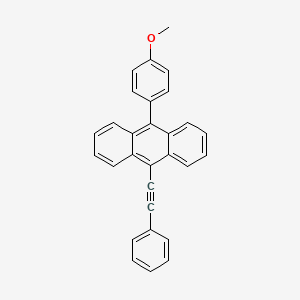
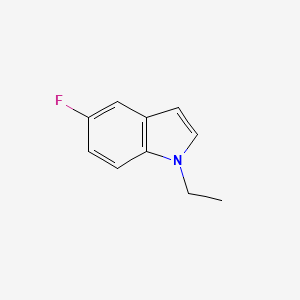

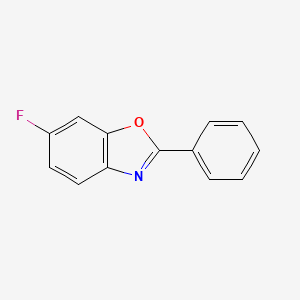
![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
